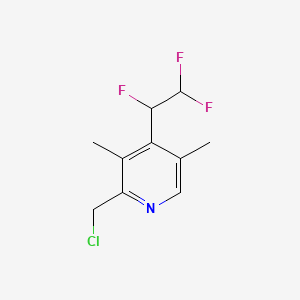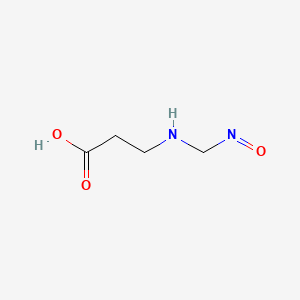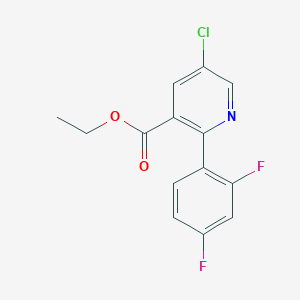
Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane: is a complex organophosphorus compound featuring aziridine rings, a chlorophenoxy group, and a sulfanylidene-lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with chlorophenoxyphosphane compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, aziridine can be synthesized through the reaction of ethylenimine with benzonitrile N-oxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings or the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted aziridine or chlorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties .
Biology and Medicine: In medicinal chemistry, Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is explored for its potential anticancer properties. Aziridine-containing compounds have shown significant activity against various cancer cell lines .
Industry: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form strong chemical bonds and its stability under various conditions .
Wirkmechanismus
The mechanism of action of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting cytotoxic effects . The chlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Aziridine-1-carbaldehyde oxime derivatives: These compounds share the aziridine ring structure and exhibit similar chemical reactivity.
Azetidines: Another class of nitrogen-containing heterocycles with similar applications in polymer chemistry.
Uniqueness: Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is unique due to the presence of both aziridine rings and a chlorophenoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
19675-24-2 |
|---|---|
Molekularformel |
C10H12ClN2OPS |
Molekulargewicht |
274.71 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12ClN2OPS/c11-9-1-3-10(4-2-9)14-15(16,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
InChI-Schlüssel |
ZRMNKRSOCPPECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=S)(N2CC2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)



